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molecular formula C9H7NO3 B8574011 4-Cyano-2-hydroxy-3-methylbenzoic acid

4-Cyano-2-hydroxy-3-methylbenzoic acid

Cat. No. B8574011
M. Wt: 177.16 g/mol
InChI Key: QLFSNURQBJAXLC-UHFFFAOYSA-N
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Patent
US09315458B2

Procedure details

To a solution of 4-formyl-3-hydroxy-2-methylbenzonitrile (3.90 g) in DMSO (21.0 mL) were added sodium dihydrogenphosphate (7.26 g) and an aqueous solution (16.0 mL) of sodium chlorite (5.46 g) under ice-cooling, and the mixture was stirred at 17° C. for 16 hr. The reaction mixture was poured into saturated aqueous sodium carbonate solution, and the mixture was extracted with tert-butyl methyl ether. The aqueous layer was acidified with 1N hydrochloric acid, and the mixture was extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (4.00 g: containing DMSO).
Name
4-formyl-3-hydroxy-2-methylbenzonitrile
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
7.26 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([CH3:11])[C:4]=1[OH:12])=[O:2].P([O-])(O)(O)=[O:14].[Na+].Cl([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+]>CS(C)=O>[C:7]([C:6]1[CH:9]=[CH:10][C:3]([C:1]([OH:14])=[O:2])=[C:4]([OH:12])[C:5]=1[CH3:11])#[N:8] |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
4-formyl-3-hydroxy-2-methylbenzonitrile
Quantity
3.9 g
Type
reactant
Smiles
C(=O)C1=C(C(=C(C#N)C=C1)C)O
Name
Quantity
7.26 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Name
Quantity
21 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 17° C. for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with tert-butyl methyl ether
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#N)C1=C(C(=C(C(=O)O)C=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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